2-amino-4-{5-[(2-nitrophenoxy)methyl]furan-2-yl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
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Overview
Description
2-amino-4-{5-[(2-nitrophenoxy)methyl]furan-2-yl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-{5-[(2-nitrophenoxy)methyl]furan-2-yl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxyquinolin-2(1H)-one with aldehydes and malononitrile under reflux conditions in ethanol . This method yields the desired product with high efficiency and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-{5-[(2-nitrophenoxy)methyl]furan-2-yl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-amino-4-{5-[(2-nitrophenoxy)methyl]furan-2-yl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-4-{5-[(2-nitrophenoxy)methyl]furan-2-yl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting key enzymes related to disease processes .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, which have diverse biological activities.
Pyridine Derivatives: Compounds like 2-amino-4-methylpyridine, known for their inhibitory effects on specific enzymes.
Uniqueness
2-amino-4-{5-[(2-nitrophenoxy)methyl]furan-2-yl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for versatile applications in various fields, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H20N4O4 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-amino-4-[5-[(2-nitrophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H20N4O4/c23-12-16-21(15-6-2-1-3-7-17(15)25-22(16)24)20-11-10-14(30-20)13-29-19-9-5-4-8-18(19)26(27)28/h4-5,8-11H,1-3,6-7,13H2,(H2,24,25) |
InChI Key |
CEGHUDQJKLNOLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)N=C(C(=C2C3=CC=C(O3)COC4=CC=CC=C4[N+](=O)[O-])C#N)N |
Origin of Product |
United States |
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